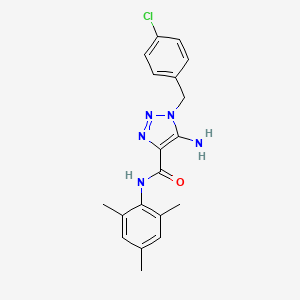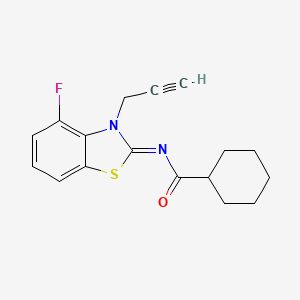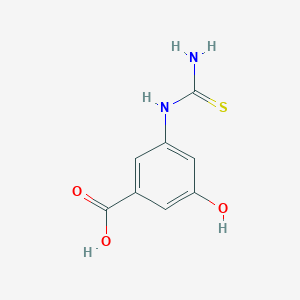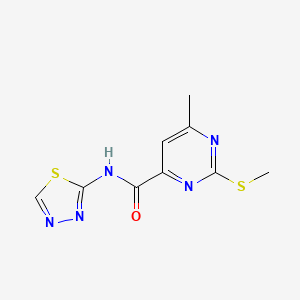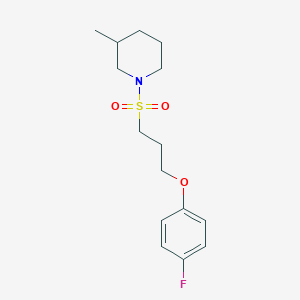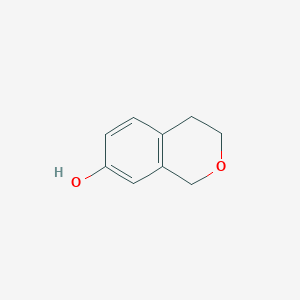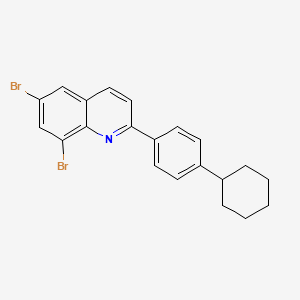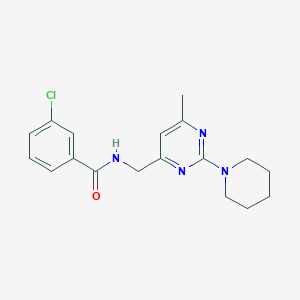![molecular formula C15H17N3O2S2 B2706342 1-[2-(1,3-Benzothiazol-2-ylsulfanyl)acetyl]piperidine-4-carboxamide CAS No. 524057-69-0](/img/structure/B2706342.png)
1-[2-(1,3-Benzothiazol-2-ylsulfanyl)acetyl]piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-[2-(1,3-Benzothiazol-2-ylsulfanyl)acetyl]piperidine-4-carboxamide” is a derivative of benzothiazole . It has been synthesized and evaluated for its anticonvulsant activity and neurotoxicity . The most active compound of the series was found to exhibit good binding properties with epilepsy molecular targets such as GABA (A) alpha-1, glutamate, GABA (A) delta receptors, and Na/H exchanger .
Synthesis Analysis
The synthesis of benzothiazole derivatives, including this compound, involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . For example, a one-pot three-component Knoevenagel condensation reaction was performed between 4-hydroxycoumarin, substituted aldehydes, and 2-mercapto benzothiazole in the presence of L-proline as a catalyst .Molecular Structure Analysis
The molecular structure of this compound includes a benzothiazole ring, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring . It also contains a piperidine ring, which is a six-membered ring with one nitrogen atom .Chemical Reactions Analysis
The chemical reactions involving this compound are dominated by the substitution of the two chlorine atoms. Substitution can occur with O-, N-, and S-nucleophiles, as well as with organometallic reagents (C-nucleophiles) .Applications De Recherche Scientifique
Synthesis and Microbial Studies
Research on benzothiazole derivatives, similar to the structure of interest, has demonstrated significant antimicrobial and antifungal activities. For instance, compounds synthesized from amino substituted benzothiazole and p-acetamidobenzenesulfonyl chloride have shown considerable antibacterial and antifungal properties, highlighting the potential use of these compounds in developing new antimicrobial agents (Patel & Agravat, 2007).
Antimicrobial Activity
Further studies have expanded on the antimicrobial applications of benzothiazole derivatives. The synthesis of new pyridine derivatives from 2-(p-Acetylaminobenzenesulfonylamido)-substituted benzothiazoles has been shown to possess considerable antibacterial activity, underscoring the versatility of benzothiazole compounds in combating microbial infections (Patel & Agravat, 2009).
Anti-Arrhythmic and Antibacterial Studies
Compounds based on piperidine and 1,3-thiazole derivatives have demonstrated significant anti-arrhythmic activity, offering insights into the development of new therapeutic agents for arrhythmia management (Abdel‐Aziz et al., 2009). Additionally, N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide have been synthesized and shown to exhibit moderate to strong antibacterial activity, further emphasizing the importance of benzothiazole derivatives in medicinal chemistry (Khalid et al., 2016).
Prokinetic Agents
Research on Cinitapride related benzimidazole derivatives, prepared from the condensation of corresponding diamines with carboxylic acids, has explored their anti-ulcerative activity, suggesting potential applications in gastrointestinal motility disorders (Srinivasulu et al., 2005).
Antimicrobial and Anti-HIV-1 Activity
The discovery of piperidine-4-carboxamide CCR5 antagonist (TAK-220) with highly potent anti-HIV-1 activity showcases the therapeutic potential of related compounds in the treatment of HIV-1 infection, highlighting the importance of benzothiazole derivatives in antiviral research (Imamura et al., 2006).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
1-[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S2/c16-14(20)10-5-7-18(8-6-10)13(19)9-21-15-17-11-3-1-2-4-12(11)22-15/h1-4,10H,5-9H2,(H2,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZPRNKMACAPERA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)CSC2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

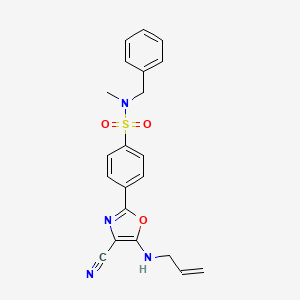
![8-{[benzyl(methyl)amino]methyl}-1,3-dimethyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
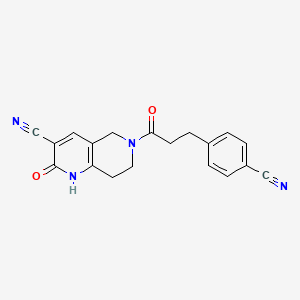

![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide hydrochloride](/img/structure/B2706265.png)
![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2706267.png)
